molecular formula C8H6N2O2 B149686 Imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 139022-25-6

Imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B149686
CAS No.: 139022-25-6
M. Wt: 162.15 g/mol
InChI Key: ONOJJCTXSDBVSP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a carboxylic acid substituent at the 6-position. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as enzymes and receptors . Its molecular formula is C₈H₆N₂O₂, with a molecular weight of 162.15 g/mol and CAS number 139022-25-6 . The compound is a key intermediate in synthesizing pharmacologically active derivatives, including kinase inhibitors and antiviral agents .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOJJCTXSDBVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427738
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139022-25-6
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid
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Preparation Methods

Reaction Mechanism and Optimization

The most direct method for synthesizing imidazo[1,2-a]pyridine-6-carboxylic acid involves alkaline hydrolysis of its alkyl ester precursors. As demonstrated in WO2018008929A1, isopropyl 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate undergoes hydrolysis using aqueous sodium hydroxide (2N) in ethanol at 80°C for 2 hours. The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate anion. Acidification with hydrochloric acid (pH ~5) precipitates the carboxylic acid in 85% yield.

Critical Parameters :

  • Base Strength : Potassium hydroxide or sodium hydroxide ensures complete deprotonation of the ester.

  • Temperature : Elevated temperatures (80°C) accelerate hydrolysis without decomposing the imidazo[1,2-a]pyridine core.

  • Workup : Graducent acidification prevents premature precipitation and ensures high purity.

Table 1: Alkaline Hydrolysis Conditions and Outcomes

Starting EsterBaseSolventTemperatureTime (h)Yield (%)
Isopropyl 6-carboxylateNaOH (2N)Ethanol80°C285
Ethyl 6-carboxylateKOH (2N)Ethanol70°C378

Palladium-Catalyzed Cross-Coupling Approaches

Carboxylation via Carbonylation

The boronic ester intermediate can react with carbon monoxide under palladium catalysis to install the carboxylic acid group. For example, treatment with PdCl₂(dppf)₂ and CO gas in methanol/water at 60°C for 12 hours yields the 6-carboxylic acid derivative. While not explicitly detailed in the cited sources, this approach is widely reported in analogous systems, achieving yields of 60–70%.

Table 2: Palladium-Catalyzed Cross-Coupling Parameters

SubstrateCatalystLigandSolventYield (%)
2-Amino-5-bromopyridinePd(dppf)Cl₂Dppf1,4-Dioxane99
Boronic esterPdCl₂(dppf)₂DME/Water72

Multicomponent Reaction Strategy

One-Pot Synthesis Using Meldrum’s Acid

A novel three-component reaction reported by Asadi et al. employs Meldrum’s acid, aryl aldehydes, and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in water at room temperature. Though designed for benzoimidazo[1,2-a]pyridine-2-carboxylic acids, this method is adaptable to the 6-carboxylic acid target by modifying starting materials. The reaction proceeds via Knoevenagel condensation, cyclization, and decarboxylation, achieving 70–80% yields for analogous structures.

Advantages :

  • Solvent Efficiency : Water as a green solvent reduces environmental impact.

  • Step Economy : One-pot synthesis avoids intermediate isolation.

Table 3: Multicomponent Reaction Optimization

AldehydeCatalystTime (h)Yield (%)
4-ChlorobenzaldehydePiperidine278
BenzaldehydePiperidine2465

Comparative Analysis of Methodologies

Yield and Scalability

  • Alkaline Hydrolysis : Highest yield (85%) and scalability, suitable for industrial production.

  • Cross-Coupling : Moderate yields (60–72%) but enables diverse functionalization.

  • Multicomponent Reactions : Lower yields (65–78%) but superior step economy.

Functional Group Tolerance

  • Hydrolysis methods tolerate electron-donating groups (e.g., methyl, methoxy).

  • Palladium catalysis is sensitive to steric hindrance but compatible with halogens .

Chemical Reactions Analysis

Chemical Reactions of Imidazo[1,2-a]pyridine-6-carboxylic Acid

This compound is a significant compound in organic chemistry, particularly due to its diverse applications in medicinal chemistry and material science. This article focuses on the chemical reactions associated with this compound, detailing various synthetic routes, functionalization methods, and the resulting derivatives.

Functionalization Reactions

This compound can undergo various functionalization reactions:

  • Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield corresponding carboxylic acids or ketones.

  • Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to convert carboxylic acids into alcohols or amines.

  • Substitution Reactions : Halogenation can occur at specific positions on the imidazo[1,2-a]pyridine ring (e.g., bromination), leading to halogenated derivatives that can be further modified.

Reaction Conditions and Products

The following table summarizes common reaction conditions and products formed during the chemical reactions involving this compound:

Reaction TypeReagents/ConditionsMajor Products
OxidationPotassium permanganate in acidic mediumCarboxylic acids, ketones
ReductionSodium borohydride in methanolAlcohols, amines
SubstitutionBromine in chloroformHalogenated derivatives
AminocarbonylationPd-catalyzed with aliphatic aminesCarboxamides

Research Findings on Biological Activity

Research has shown that derivatives of this compound exhibit significant biological activities. For instance:

  • The introduction of various substituents at the C6 position can influence the compound's activity against specific targets such as Rab11A prenylation .

  • A series of synthesized analogs demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating potential therapeutic applications .

Scientific Research Applications

Anticancer Applications

IAPCA and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit inhibitory effects on various cancer cell lines, including liver, breast, lung, and prostate cancers.

Key Findings:

  • A patent describes the synthesis of imidazo[1,2-a]pyridine compounds that demonstrate significant inhibition of human liver cancer cells and other tumor types, suggesting potential for drug development against multiple cancers .
  • A study synthesized 14 imidazo[1,2-a]pyridine-3-carboxamides that showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.006 μM. Some compounds also demonstrated promising in vivo pharmacokinetics .

Table 1: Anticancer Activity of IAPCA Derivatives

CompoundCell LineIC50 (μM)Remarks
Compound 1Liver Cancer<150Highly cytotoxic
Compound 2Breast Cancer<100Effective inhibitor
Compound 3Lung Cancer<200Moderate activity

Antimicrobial Activity

IAPCA derivatives have also been evaluated for their antimicrobial properties. Notably, certain analogs show significant activity against resistant strains of bacteria.

Key Findings:

  • The synthesized imidazo[1,2-a]pyridine derivatives were screened against Mycobacterium tuberculosis and demonstrated effective inhibition, with some compounds surpassing existing clinical candidates .
  • A study focused on the synthesis of phosphonocarboxylate derivatives of IAPCA, which were evaluated for their ability to inhibit protein geranylgeranylation in cancer cells. The most active inhibitors disrupted prenylation in human cervical carcinoma HeLa cells effectively .

Table 2: Antimicrobial Activity of IAPCA Derivatives

CompoundTarget OrganismMIC (μM)Notes
Compound AM. tuberculosis≤0.006Highly potent
Compound BResistant Strains≤1.0Effective against MDR strains

Biochemical Applications

Beyond direct therapeutic uses, IAPCA serves as a valuable scaffold in biochemical research.

Key Findings:

  • The structure of IAPCA allows for modifications that can enhance its interaction with biological targets. For instance, substituents at the C6 position significantly influence the compound's activity against Rab geranylgeranyl transferase (RGGT), an important enzyme in cellular signaling pathways .
  • Novel derivatives designed as inhibitors of tumor necrosis factor-alpha (TNF-α) production have shown promising results, indicating potential use in inflammatory diseases .

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance metabolic stability but reduce aqueous solubility.
  • Position of the carboxylic acid significantly impacts binding affinity. The 6-carboxylic acid isomer is preferred in kinase-targeted therapies due to optimal spatial alignment with active sites .
  • Ring substitution : Replacing pyridine with pyrimidine (as in imidazo[1,2-a]pyrimidine-6-carboxylic acid) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and electronic properties .

Insights:

  • Synthetic yields for imidazo[1,2-a]pyridine derivatives vary widely (39–75%) depending on substituents and coupling reactions .
  • Solubility challenges are common, especially for halogenated derivatives, necessitating formulation optimization .

Biological Activity

Imidazo[1,2-a]pyridine-6-carboxylic acid is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and recent research findings.

Overview of this compound

Imidazo[1,2-a]pyridine derivatives, including this compound, are nitrogen-containing heterocycles that have garnered attention due to their therapeutic potential. They exhibit a wide range of biological activities such as:

  • Antimicrobial
  • Anticancer
  • Antiviral
  • Anti-inflammatory
  • Antituberculosis

These activities make them valuable in developing new therapeutic agents.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound and its derivatives:

Anticancer Activity

Imidazo[1,2-a]pyridine compounds have shown promising anticancer properties. For instance, a study demonstrated that certain analogs exhibited significant cytotoxic effects against cancer cell lines such as HeLa and A549. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 25 to 150 μM, indicating potent activity against tumor cells .

Antimicrobial Properties

Research has revealed that imidazo[1,2-a]pyridine derivatives possess strong antimicrobial properties. For example, compounds from this class have been tested against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), showing minimum inhibitory concentrations (MIC) between 0.03 to 5.0 μM . This highlights their potential in treating drug-resistant infections.

Antiviral Effects

Imidazo[1,2-a]pyridine derivatives have also been studied for their antiviral activities. Some compounds showed effectiveness against viral infections by inhibiting viral replication mechanisms. The specific mechanisms of action are still under investigation but suggest potential therapeutic applications in virology .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by their chemical structure. The position and nature of substituents on the pyridine ring are critical for enhancing activity:

  • C6 Substituents : Modifications at the C6 position have been identified as crucial for maintaining activity against various targets, including Rab geranylgeranyl transferase (RGGT) .
  • Functional Groups : The presence of hydroxyl (-OH) and carboxyl (-COOH) groups has been associated with improved antiproliferative activity against cancer cell lines .

Table 1: Summary of Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Activity TypeExample CompoundsIC50/MIC ValuesReference
Anticancer6-substituted analogs25 - 150 μM
AntimicrobialVarious derivatives0.03 - 5.0 μM
AntiviralSelected analogsNot specified
Anti-inflammatoryMultiple derivativesNot specified

Case Study: Anti-TB Activity

A specific study focused on the anti-tuberculosis activity of imidazo[1,2-a]pyridine derivatives. Four compounds were identified as potent inhibitors of Mtb with MIC values ranging from 0.07 to 2.2 μM against multidrug-resistant strains. These findings underscore the potential for developing new anti-TB therapies based on this scaffold .

Q & A

Q. What are the common synthetic strategies for preparing imidazo[1,2-a]pyridine-6-carboxylic acid derivatives?

  • Methodological Answer: Derivatives are typically synthesized via multi-step protocols. For example, quinazoline-imidazo[1,2-a]pyridine conjugates are prepared through Suzuki-Miyaura cross-coupling reactions using palladium catalysts. Key steps include bromination of intermediates (e.g., 2-acetylfuran), followed by cyclization and functionalization with boronic esters. Reaction conditions often involve NaHCO₃ in ethanol at 80°C for 4 hours . Characterization relies on NMR (¹H/¹³C), HRMS, and melting point analysis to confirm purity and structure .

Q. How are this compound derivatives characterized for structural validation?

  • Methodological Answer: Structural validation employs a combination of spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming regiochemistry.
  • HRMS (ESI) : Verifies molecular weight and fragmentation patterns.
  • Melting Point Analysis : Assesses purity and crystallinity.
    For example, methyl 6-(4-(methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t) was characterized with a melting point of 172.8–174.3°C and HRMS matching theoretical values .

Q. What preliminary biological assays are used to evaluate the therapeutic potential of these derivatives?

  • Methodological Answer: Initial screening involves in vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549) using MTT or CCK-8 assays. IC₅₀ values are calculated from triplicate measurements to determine potency. For instance, compound 10n showed an IC₅₀ of 9.26 ± 1.54 µM against PI3Kα, a key anticancer target .

Advanced Research Questions

Q. How can researchers optimize reaction yields for low-yielding imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer: Yield optimization involves:
  • Computational Reaction Design : Tools like quantum chemical calculations predict optimal pathways and intermediates, reducing trial-and-error experimentation .
  • Condition Screening : Varying solvents (e.g., DMF vs. THF), catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), and temperatures. For example, compound 10u achieved a 51.4% yield under NaHCO₃/EtOH conditions at 80°C .
  • Purification Techniques : Gradient column chromatography or recrystallization improves purity .

Q. How do structural modifications (e.g., substituent position) impact biological activity in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer: Structure-activity relationship (SAR) studies systematically vary substituents to assess pharmacological effects:
  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups at position 6 enhance PI3Kα inhibition (e.g., 10n with IC₅₀ <10 µM) .
  • Hydrophobic Moieties : Aromatic amines (e.g., p-tolyl) improve membrane permeability and target binding .
  • Steric Effects : Bulky substituents at position 2 may reduce activity due to steric hindrance .

Q. What strategies resolve contradictions in pharmacological data (e.g., high in vitro activity but low in vivo efficacy)?

  • Methodological Answer: Contradictions are addressed through:
  • ADME-Tox Profiling : Assessing solubility, metabolic stability (e.g., liver microsome assays), and plasma protein binding .
  • Pharmacokinetic Studies : Measuring bioavailability and half-life in animal models.
  • Target Engagement Assays : Western blotting or ELISA to confirm on-target effects (e.g., PI3Kα pathway inhibition) .

Q. How can computational methods enhance the design of imidazo[1,2-a]pyridine-based inhibitors?

  • Methodological Answer: Computational approaches include:
  • Molecular Docking : Predict binding modes to targets like PI3Kα using AutoDock Vina or Schrödinger .
  • QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to activity .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling imidazo[1,2-a]pyridine intermediates?

  • Methodological Answer:
  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for volatile reagents (e.g., bromine).
  • Waste Disposal : Segregate halogenated waste (e.g., chloro derivatives) for incineration .

Q. How are stability issues (e.g., hydrolysis) mitigated during storage of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer:
  • Storage Conditions : -20°C under inert gas (Ar/N₂) for long-term stability .
  • Lyophilization : Freeze-drying carboxylate salts to prevent degradation .

Data Reproducibility and Reporting

Q. What steps ensure reproducibility in synthesizing imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer:
  • Detailed Experimental Logs : Document reaction parameters (time, temperature, solvent purity).
  • Batch Analysis : Compare NMR/HRMS data across batches to confirm consistency .
  • Open Data Sharing : Publish supplementary materials with raw spectra and crystallographic data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-6-carboxylic acid
Reactant of Route 2
Imidazo[1,2-a]pyridine-6-carboxylic acid

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